3-Methylsydnone

Description

Molecular Architecture and Mesoionic Nature

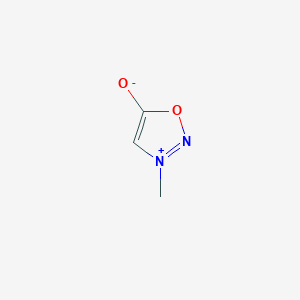

3-Methylsydnone (C₃H₄N₂O₂) is a mesoionic heterocyclic compound belonging to the sydnone family, characterized by a five-membered 1,2,3-oxadiazole core with a methyl group at the N(3) position. Its molecular architecture features a delocalized π-electron system, where positive and negative charges are distributed across the ring atoms, precluding representation by a single covalent or dipolar structure. The mesoionic nature arises from resonance stabilization, as illustrated by hybrid structures that interconvert between a zwitterionic form and a dipolar betaine configuration (Figure 1).

Key structural attributes include:

- Ring geometry : The oxadiazole ring adopts a planar conformation, with bond lengths intermediate between single and double bonds. The C(4)–O(5) bond (1.36 Å) and N(1)–O(6) bond (1.29 Å) reflect partial double-bond character due to delocalization.

- Substituent effects : The methyl group at N(3) introduces steric and electronic modifications, slightly distorting the ring planarity compared to unsubstituted sydnones. Computational studies indicate charge densities of +0.32 e at N(3) and −0.45 e at O(5), confirming asymmetric charge distribution.

Table 1 : Selected bond lengths and angles in this compound

| Bond/Angle | Value (Å/°) |

|---|---|

| N(1)–O(6) | 1.29 |

| C(4)–O(5) | 1.36 |

| N(1)–C(2) | 1.38 |

| C(2)–N(3) | 1.32 |

| N(3)–C(4) | 1.34 |

| Ring angle (N1-C2-N3) | 108.7 |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the three-dimensional structure of this compound derivatives. A study of 4-(2-bromopropionyl)-3-phenylsydnone revealed a planar sydnone ring (maximum deviation: 0.023 Å) with a dihedral angle of 40.93° relative to the phenyl substituent. The crystal packing exhibited π-stacking interactions (centroid distance: 3.824 Å) and hydrogen bonds involving the sydnone oxygen (O(5)⋯H distances: 3.03–3.15 Å).

Key crystallographic parameters :

- Space group : P2₁2₁2₁ (common for sydnone derivatives)

- Unit cell dimensions :

- Thermal motion : Anisotropic displacement parameters indicate greater mobility for the methyl group compared to the rigid heterocycle.

Synchrotron radiation studies at 100 K demonstrated temperature-dependent conformational changes, particularly in the orientation of the methyl group relative to the ring plane. High-resolution data (R-factor = 0.0608) confirmed the absence of disorder in the crystalline lattice.

Comparative Structural Analysis with Other Sydnone Derivatives

Structural variations among sydnones primarily arise from substituents at N(3) and C(4). Comparative analyses reveal:

Substituent effects on ring planarity :

Mesoionic character modulation :

- Thiosydn

Properties

IUPAC Name |

3-methyloxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-5-2-3(6)7-4-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYNWZKDWRYCIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NOC(=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-12-4 | |

| Record name | 3-Methylsydnone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsydnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methylsydnone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8Q6VC88X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitrosation and Cyclodehydration

The traditional approach to synthesize sydnones, including this compound, involves a two-step process: nitrosation followed by cyclodehydration.

Nitrosation : This step typically involves the reaction of an amino acid with nitrous acid (generated in situ from sodium nitrite and an acid). Three protocols have been identified for this reaction:

- Protocol 1A : Using 1.5 equivalents of sodium nitrite at 0 °C for one hour followed by acidification.

- Protocol 1B : Utilizing 2.0 equivalents of sodium nitrite in hydrochloric acid at 0 °C for one hour.

- Protocol 1C : Involves the use of isopropyl nitrite in dimethoxyethane at room temperature for two days.

Cyclodehydration : Following nitrosation, the resulting intermediate undergoes cyclodehydration to form the sydnone structure. Two common methods are:

Improved Synthesis via Methylation

Another effective method for synthesizing this compound involves methylating a precursor compound. For instance, the methylation of a suitable sydnone precursor can yield the desired product with high efficiency.

- An example includes treating a precursor with methyl iodide in the presence of a base such as potassium carbonate, leading to successful methylation and subsequent formation of this compound.

The efficiency of these synthesis methods can be assessed by their yields and purity levels. Below is a summary table illustrating the yields associated with various preparation methods.

| Method | Yield (%) | Notes |

|---|---|---|

| Protocol 1A (Nitrosation) | ~85% | High yield; requires careful temperature control. |

| Protocol 1B (Nitrosation) | ~80% | Slightly lower yield due to excess acid use. |

| Protocol 1C (Nitrosation) | ~75% | Longer reaction time may affect purity. |

| Method 2A (Cyclodehydration) | ~90% | High efficiency when using acetic anhydride. |

| Method 2B (Cyclodehydration) | ~88% | Effective but requires careful handling of reagents. |

Characterization Techniques

Characterization of synthesized this compound is crucial for confirming its structure and purity. Common techniques include:

- Nuclear Magnetic Resonance (NMR) : Provides insight into the molecular structure through chemical shifts.

- Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the identity of the compound.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Chemical Reactions Analysis

3-Methylsydnone undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.

Reduction: Reducing agents can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylsydnone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylsydnone involves its ability to form hydrogen bonds and participate in cycloaddition reactions. The compound’s mesoionic nature allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Sydnones

3-Methylsydnone is often compared to other alkyl-substituted sydnones, such as 3-n-butylsydnone and 3-cyclohexylsydnone. Key differences include:

- UV Absorption: this compound exhibits a UV absorption maximum at 290 nm, slightly lower than aryl-substituted sydnones (e.g., 3-phenylsydnone at ~300–340 nm) but consistent with alkyl derivatives. For instance, 3-n-butylsydnone absorbs at 289.5 nm, while 3-cyclohexylsydnone peaks at 292 nm .

- IR Spectroscopy: The carbonyl (C=O) stretching frequency for this compound ranges between 1740–1770 cm⁻¹, a hallmark of sydnones. This band is distinct from aryl-sydnones, where electron-withdrawing groups slightly shift the frequency .

Table 1: Spectral and Polarity Comparison of Selected Sydnones

| Compound | UV λ_max (nm) | IR C=O Stretch (cm⁻¹) | Dimroth $ E_T $ | Reichardt $ E_T(30) $ |

|---|---|---|---|---|

| This compound | 290 | 1740–1770 | 49.2 | 0.57 |

| 3-Phenylsydnone | 300–340 | 1730–1760 | — | — |

| 3-n-Butylsydnone | 289.5 | 1740–1770 | — | — |

| 3-Cyclohexylsydnone | 292 | 1740–1770 | — | — |

| 3-Methyltetrahydropyran | — | — | 35.5 | 0.15 |

Aryl-Substituted Sydnones

Aryl-substituted sydnones, such as 3-phenylsydnone and 3-(4-methoxyphenyl)sydnone, differ significantly in electronic properties due to aromatic substituents:

- Electronic Effects : Aryl groups enhance conjugation, shifting UV absorption to higher wavelengths (300–340 nm) compared to alkyl derivatives .

- Reactivity: Aryl-sydnones are more reactive in electrophilic substitution reactions. For example, 3-phenylsydnone undergoes nitration and halogenation at the para position of the aryl ring, whereas alkyl-sydnones like this compound lack this reactivity .

Solvent Properties vs. Ionic Liquids

This compound has been studied as a polar solvent but lacks hydrogen-bonding capability. Beesley et al. This makes it unsuitable for applications requiring nanostructured solvents, despite its high polarity.

Functionalized Derivatives

- 4-Substituted Sydnones: Compounds like 4-phenylsydnone exhibit altered electronic properties due to additional substituents. For example, 3,4-diphenylsydnone shows enhanced thermal stability and redox activity compared to this compound .

- Bis-Sydnones: Derivatives such as 4,4'-methylene bis[3-(2-cyanoethyl)sydnone] demonstrate unique cyclization behavior under acidic conditions, a feature absent in mono-substituted alkyl-sydnones .

Key Research Findings

- Synthetic Challenges: The preparation of this compound via cyclodehydration of N-nitroso precursors requires careful control of reagents (e.g., TFAA or thionyl chloride) to avoid hydrolysis, yielding ~75% under optimized conditions .

- Stability: this compound is less prone to thermal degradation than nitro-substituted sydnones, which decompose rapidly at elevated temperatures .

Biological Activity

3-Methylsydnone, a derivative of the mesoionic compound sydnone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and therapeutic potential of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic structure that includes a 1,2,3-oxadiazole core. The unique electronic properties of this compound arise from the delocalization of positive and negative charges across the ring, which enhances its reactivity towards various biomolecules. The presence of a methyl group at the 3-position influences its biological activity by modulating interactions with cellular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that this compound derivatives showed potent antibacterial effects comparable to traditional antibiotics .

2. Antitumor Effects

The anticancer potential of this compound has been investigated through various in vitro and in vivo studies. A notable study screened several sydnone derivatives for anticancer activity, revealing that this compound displayed cytotoxic effects against multiple cancer cell lines, including those derived from breast and lung cancers . The mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers for programmed cell death.

3. Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds like this compound may offer therapeutic benefits. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property could be particularly beneficial in treating conditions such as arthritis and other inflammatory disorders.

4. Antioxidant Activity

The antioxidant capacity of this compound has also been highlighted in recent studies. It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This antioxidant effect is crucial for preventing cellular damage and may contribute to its anticancer and anti-inflammatory activities.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, this compound helps maintain cellular redox balance.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.

- DNA Interaction : The compound can interact with DNA, leading to alterations in gene expression associated with cell proliferation and apoptosis .

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Study : In a study involving human cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, demonstrating significant cytotoxicity at low micromolar concentrations .

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated subjects compared to controls .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Significant | Inhibition of bacterial growth |

| Antitumor | Moderate to High | Induction of apoptosis |

| Anti-inflammatory | Moderate | Cytokine inhibition |

| Antioxidant | High | Free radical scavenging |

Q & A

Q. What experimental methodologies are recommended to investigate the hydrogen-bonding interactions of 3-Methylsydnone in amphiphilic self-assembly?

To study hydrogen-bonding dynamics, researchers should employ techniques such as quasi-elastic light scattering (QELS) and classical light scattering, as demonstrated in micelle size determination in ionic liquids . Spectroscopic methods (e.g., FT-IR, NMR) can identify hydrogen-bond donor/acceptor sites, while computational tools (DFT calculations) validate experimental observations. Ensure protocols align with standardized procedures for reproducibility, including solvent purity controls and temperature calibration .

Q. How can researchers optimize synthetic protocols for this compound derivatives to minimize side reactions?

Key variables include solvent choice (e.g., ethylammonium nitrate for polar interactions), reaction temperature (controlled via thermostatic baths), and stoichiometric ratios of precursors. Systematic Design of Experiments (DoE) approaches, such as factorial designs, help identify critical parameters. Document deviations from established protocols (e.g., alternative catalysts) and validate purity via HPLC or mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- NMR Spectroscopy : Assign peaks using H and C NMR to confirm methyl group positioning and sydnone ring integrity.

- UV-Vis Spectroscopy : Analyze electronic transitions to correlate with computational models (e.g., TD-DFT).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions. Cross-validate results with IR spectroscopy to confirm functional groups .

Advanced Research Questions

Q. How should contradictory data in this compound studies (e.g., conflicting solubility or reactivity reports) be systematically resolved?

- Root-Cause Analysis : Compare experimental conditions (solvent polarity, temperature gradients) across studies.

- Replication Studies : Reproduce prior work with strict protocol adherence.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies.

- Contextual Factors : Consider impurities (e.g., residual solvents) or instrumentation calibration drift. Contradictions often arise from unaccounted variables, not intrinsic compound properties .

Q. What strategies are recommended for integrating computational modeling with experimental data to predict this compound’s reactivity?

- DFT/MD Simulations : Model reaction pathways (e.g., cycloaddition kinetics) and compare with experimental kinetic data (e.g., Arrhenius plots).

- Machine Learning : Train models on existing datasets to predict solvent effects or catalytic activity.

- Hybrid Workflows : Use computational insights to refine experimental designs (e.g., targeting specific substituents for synthetic trials). Validate predictions via controlled lab experiments .

Q. How can researchers design a meta-analysis framework to synthesize fragmented data on this compound’s physicochemical properties?

- Data Curation : Aggregate raw datasets from literature (solubility, melting points, spectral data) into a standardized repository.

- Quality Filters : Exclude studies lacking methodological transparency or calibration details.

- Trend Analysis : Use multivariate regression to identify correlations (e.g., solvent polarity vs. reaction yield). Publish negative results to reduce publication bias .

Methodological & Ethical Considerations

Q. What steps ensure ethical rigor in publishing this compound research with potential dual-use implications?

Q. How should mixed-methods approaches be applied to resolve gaps in this compound’s application potential?

Combine:

- Quantitative : High-throughput screening of catalytic activity under varied conditions.

- Qualitative : Expert interviews to identify understudied applications (e.g., green chemistry). Triangulate findings to prioritize research directions .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound data to enhance reproducibility?

- Supplementary Materials : Include raw instrument outputs (e.g., NMR FID files, chromatograms).

- Visualization : Use color-coded graphs for multi-variable comparisons (e.g., solvent effects on yield).

- Checklists : Adopt CRediT (Contributor Roles Taxonomy) and STAR Methods templates for methodological clarity .

Q. How can researchers design collaborative studies to explore this compound’s novel applications (e.g., in sustainable chemistry)?

- Milestone Planning : Define critical path objectives (e.g., solvent substitution, waste reduction).

- Role Allocation : Assign tasks based on expertise (synthesis, computational modeling, lifecycle analysis).

- Iterative Feedback : Conduct monthly cross-team reviews to adjust protocols and address bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.